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molecular formula C6H2BrCl3 B1275738 5-Bromo-1,2,3-trichlorobenzene CAS No. 21928-51-8

5-Bromo-1,2,3-trichlorobenzene

Cat. No. B1275738
M. Wt: 260.3 g/mol
InChI Key: VZUMVBQMJFFYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853186B2

Procedure details

To a mixture of 5-bromo-1,2,3-trichlorobenzene (3.64 g, 14 mmol), 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (2.5 g, 15 mmol) and Pd(PPh3)2Cl2 (983 mg, 1.4 mmol) in THF (50 ml) and H2O (5 ml) at rt was added K2CO3 (5.8 g, 42 mmol). The mixture was refluxed overnight and then concentrated under reduced pressure. The residue was purified by column chromatography over silica gel eluted with PE:EA (5:1 to 2:1) to give the desired intermediate (2.5 g, yield 81%) as a yellow oil: 1H NMR (300 MHz, CDCl3): δ 7.44 (s, 2H), 5.39 (s, 1H), 5.19-5.18 (t, 1H), 2.10 (s, 3H) ppm.
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
983 mg
Type
catalyst
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([Cl:10])[C:5]([Cl:9])=[C:6]([Cl:8])[CH:7]=1.[CH3:11][C:12]1(C)[C:16](C)(C)OB(C(C)=C)O1.C([O-])([O-])=O.[K+].[K+].CC(=O)OCC>C1COCC1.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:10][C:4]1[CH:3]=[C:2]([C:12]([CH3:16])=[CH2:11])[CH:7]=[C:6]([Cl:8])[C:5]=1[Cl:9] |f:2.3.4,^1:43,62|

Inputs

Step One
Name
Quantity
3.64 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)Cl)Cl)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C(=C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
983 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel
WASH
Type
WASH
Details
eluted with PE

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)C(=C)C)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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